Dimethyl 2-(6-chloronicotinoyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(6-chloronicotinoyl)malonate is an organic compound with the molecular formula C11H10ClNO5 and a molecular weight of 271.65 g/mol . It is a derivative of malonic acid and nicotinic acid, featuring a chlorinated pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(6-chloronicotinoyl)malonate can be synthesized through the reaction of 6-chloronicotinoyl chloride with dimethyl malonate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like toluene and requires magnesium chloride as a catalyst. The reaction is carried out at room temperature for about 5 hours, yielding the desired product with a high yield of approximately 92% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(6-chloronicotinoyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols or amines, and substitution reactions can generate a wide range of derivatives with different functional groups .
Scientific Research Applications
Dimethyl 2-(6-chloronicotinoyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 2-(6-chloronicotinoyl)malonate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. This inhibition can reduce the production of reactive oxygen species (ROS) during ischemia-reperfusion injury, providing protective effects in cardiac tissues .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in various organic syntheses.
6-Chloronicotinic acid: A precursor in the synthesis of dimethyl 2-(6-chloronicotinoyl)malonate.
Nicotinic acid derivatives: Compounds with similar pyridine ring structures but different substituents
Uniqueness
This compound is unique due to its combination of a chlorinated pyridine ring and malonate ester groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
dimethyl 2-(6-chloropyridine-3-carbonyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-17-10(15)8(11(16)18-2)9(14)6-3-4-7(12)13-5-6/h3-5,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOPTGFIERTTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)C1=CN=C(C=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.